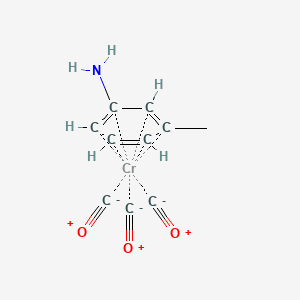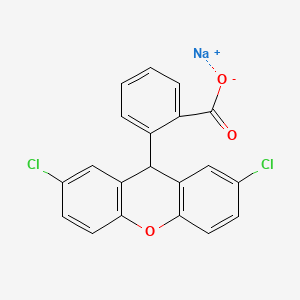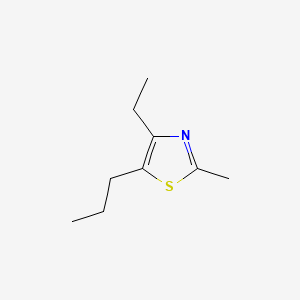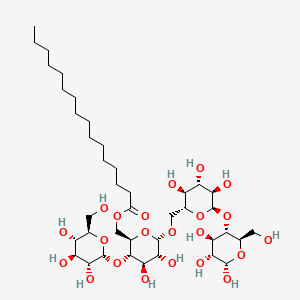
Tricarbonyl((1,2,3,4,5,6-eta)-m-toluidine)chromium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium is an organometallic compound that features a chromium atom coordinated to three carbonyl (CO) groups and a m-toluidine ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium typically involves the reaction of chromium hexacarbonyl with m-toluidine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the substitution of carbonyl ligands by the m-toluidine ligand.
Industrial Production Methods
While specific industrial production methods for tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state chromium species.
Substitution: The carbonyl ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ligand substitution reactions often require the presence of a nucleophile and may be facilitated by heat or light.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) complexes, while reduction could produce chromium(II) species. Substitution reactions can result in a variety of new organometallic complexes depending on the incoming ligand.
Applications De Recherche Scientifique
Tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium involves its ability to coordinate with various ligands and participate in electron transfer reactions. The chromium center can undergo changes in oxidation state, facilitating redox reactions. The compound’s molecular targets and pathways depend on the specific application, such as catalysis or drug interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tricarbonyl[(1,2,3,4,5,6-eta)-hexamethylbenzene]chromium
- Tricarbonyl[(1,2,3,4,5,6-eta)-benzenemethanol]chromium
- Tricarbonyl[(1,2,3,4,5,6-eta)-m-xylene]chromium
Uniqueness
Tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium is unique due to the presence of the m-toluidine ligand, which imparts distinct electronic and steric properties compared to other tricarbonylchromium complexes
Propriétés
Numéro CAS |
36352-77-9 |
|---|---|
Formule moléculaire |
C10H9CrNO3 |
Poids moléculaire |
243.18 g/mol |
Nom IUPAC |
carbon monoxide;chromium;3-methylaniline |
InChI |
InChI=1S/C7H9N.3CO.Cr/c1-6-3-2-4-7(8)5-6;3*1-2;/h2-5H,8H2,1H3;;;; |
Clé InChI |
PUNMYFZOKOURID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















